molecular formula C10H18O5 B13948861 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate CAS No. 545517-98-4

2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate

Cat. No.: B13948861
CAS No.: 545517-98-4
M. Wt: 218.25 g/mol
InChI Key: OWPOMPKNWKPEFW-UHFFFAOYSA-N
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Description

2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is a chemical compound that belongs to the class of cyclic carbonates. These compounds are known for their unique ring structures, which often impart interesting chemical and physical properties. Cyclic carbonates are widely used in various industrial applications, including as solvents, intermediates in organic synthesis, and components in polymer production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate typically involves the reaction of diethyl carbonate with a suitable diol under acidic or basic conditions. One common method involves the use of a catalyst such as tin(II) octoate (Sn(Oct)2) to facilitate the ring-opening polymerization (ROP) of the diol and diethyl carbonate . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate involves its ability to undergo ring-opening polymerization (ROP). This process is catalyzed by agents such as tin(II) octoate (Sn(Oct)2), which facilitates the cleavage of the carbonate ring and the formation of polymer chains. The molecular targets and pathways involved in this process include the activation of the carbonate group and the subsequent nucleophilic attack by the diol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is unique due to its specific ethyl substituents, which can impart different physical and chemical properties compared to its methyl or tert-butyl analogs.

Properties

CAS No.

545517-98-4

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

(2,2-diethyl-1,3-dioxan-5-yl) methyl carbonate

InChI

InChI=1S/C10H18O5/c1-4-10(5-2)13-6-8(7-14-10)15-9(11)12-3/h8H,4-7H2,1-3H3

InChI Key

OWPOMPKNWKPEFW-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(CO1)OC(=O)OC)CC

Origin of Product

United States

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